molecular formula C12H13ClN2O2 B1403743 tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate CAS No. 1391821-37-6

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate

Cat. No.: B1403743
CAS No.: 1391821-37-6
M. Wt: 252.69 g/mol
InChI Key: MZNHXBAQIVZMHE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is an organic compound that features a tert-butyl ester group, a chloropyridine moiety, and a cyanoacetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with 5-chloropyridine-2-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can act as an electrophile, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-chloropyridin-2-ylcarbamate
  • tert-Butyl (5-chloropyridin-2-yl)methylcarbamate

Uniqueness

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is unique due to the presence of both a cyano group and a tert-butyl ester group, which confer distinct reactivity and stability compared to similar compounds. The cyano group provides additional functionality for further chemical modifications, while the tert-butyl ester group offers steric protection and enhances the compound’s stability .

Properties

IUPAC Name

tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNHXBAQIVZMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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